Diethyl 2-chloro-2,7-diethyloct-4-enedioate
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Overview
Description
Diethyl 2-chloro-2,7-diethyloct-4-enedioate is an organic compound with a complex structure that includes both ester and chloroalkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-chloro-2,7-diethyloct-4-enedioate typically involves the esterification of 2-chloro-2,7-diethyloct-4-enedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chloro-2,7-diethyloct-4-enedioate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The double bond can be reduced to a single bond using hydrogenation.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide in methanol.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Diethyl 2-chloro-2,7-diethyloctane.
Oxidation: 2-chloro-2,7-diethyloct-4-enedioic acid.
Scientific Research Applications
Diethyl 2-chloro-2,7-diethyloct-4-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-chloro-2,7-diethyloct-4-enedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. The chloroalkene group can participate in electrophilic addition reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-chloro-2,7-dipentyloct-4-enedioate
- 4-Octenedioic acid, 2-chloro-2,7-diethyl-, diethyl ester
Properties
CAS No. |
62457-02-7 |
---|---|
Molecular Formula |
C16H27ClO4 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
diethyl 2-chloro-2,7-diethyloct-4-enedioate |
InChI |
InChI=1S/C16H27ClO4/c1-5-13(14(18)20-7-3)11-9-10-12-16(17,6-2)15(19)21-8-4/h9-10,13H,5-8,11-12H2,1-4H3 |
InChI Key |
OBIVORMAJNXJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CCC(CC)(C(=O)OCC)Cl)C(=O)OCC |
Origin of Product |
United States |
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